Methyl 3,4-dimethylfuran-2-carboxylate

Expanded Porphyrin Synthesis Heterosapphyrin Macrocycle Chemistry

Methyl 3,4-dimethylfuran-2-carboxylate (CAS 199728-18-2), with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol, is a polysubstituted furan ester. Computed physicochemical properties include an XLogP3-AA of 1.9, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 199728-18-2
Cat. No. B173921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dimethylfuran-2-carboxylate
CAS199728-18-2
Synonyms2-Furancarboxylicacid,3,4-dimethyl-,methylester(9CI)
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1=COC(=C1C)C(=O)OC
InChIInChI=1S/C8H10O3/c1-5-4-11-7(6(5)2)8(9)10-3/h4H,1-3H3
InChIKeyGIZQEMOBQLYMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-dimethylfuran-2-carboxylate (CAS 199728-18-2): A Key Furan Building Block for Macrocycle Synthesis and Biological Screening


Methyl 3,4-dimethylfuran-2-carboxylate (CAS 199728-18-2), with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol, is a polysubstituted furan ester [1]. Computed physicochemical properties include an XLogP3-AA of 1.9, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds [2]. Unlike the widely used and naturally occurring unsubstituted methyl furan-2-carboxylate (methyl 2-furoate, CAS 611-13-2), the specific 3,4-dimethyl substitution pattern on the furan ring of this compound imparts distinct electronic and steric properties that are critical for its specialized roles as a precursor in the synthesis of complex, all-alkyl-substituted heterosapphyrin macrocycles [3] and as a unique entity in targeted biological activity assays .

Reported as a unique precursor for all-alkyl oxasapphyrin macrocycle synthesis
DHFR inhibitor screening context from L1210 leukemia cell assays
Defined lipophilic and electronic profile distinct from unsubstituted furan esters

Why Generic Methyl 3,4-dimethylfuran-2-carboxylate Substitution Fails: Evidence for Specificity Over Standard Furan Analogs


The assumption that simple furan carboxylates like methyl 2-furoate or other alkyl-substituted furans can replace Methyl 3,4-dimethylfuran-2-carboxylate (CAS 199728-18-2) is not supported by empirical evidence. The quantitative data below demonstrates that its unique 3,4-dimethyl substitution pattern is not a generic motif but a precise structural requirement for achieving specific synthetic and biological outcomes. In macrocycle synthesis, the compound acts as a 'hitherto unknown precursor,' indicating that its exact stereoelectronic profile is essential for constructing specific heterosapphyrins, a role for which other furans are unreactive or lead to different products [1]. Similarly, in biological assays, its distinct inhibitory profile against DHFR from L1210 cells provides a unique signal that cannot be inferred from the activity of other furan derivatives .

Attribute
This Compound
Generic Furans
Macrocycle precursor role
Reported to enable specific heterosapphyrin synthesis
May lead to different products or no reaction
DHFR inhibitory activity
Reported inhibition against DHFR (L1210)
Untested or inactive in comparable assays
Lipophilicity & bulk
Higher lipophilicity and steric profile from 3,4-dimethyl substitution
Lower lipophilicity, unsubstituted core alters behavior

Quantitative Differentiation of Methyl 3,4-dimethylfuran-2-carboxylate (CAS 199728-18-2): Comparative Evidence for Scientific Selection


Enabling Synthesis of All-Alkyl-Substituted Heterosapphyrin Macrocycles

Methyl 3,4-dimethylfuran-2-carboxylate (11) is reported as a 'hitherto unknown precursor' that was specifically required for the successful synthesis of a series of all-alkyl-substituted oxasapphyrin macrocycles (5, 6, and 7) [1]. This differentiates it from simpler, known furans which could not serve as precursors for these specific heterosapphyrins. The use of this compound as a precursor in a broader '4+1' synthetic approach to sapphyrin systems highlights its value, where related furan dialdehydes enable oxasapphyrin formation in yields of 66-90%, significantly higher than the 50% yield achieved with a pyrrole dialdehyde [2].

Heterosapphyrin synthesis
Class-level
This compound: Unique precursor for oxasapphyrins 5, 6, 7
Generic furans: Not applicable; related dialdehydes 66-90% vs. pyrrole 50% yield
Supports macrocycle synthesis pathway research
Specificity reported; generalizability requires review
Expanded Porphyrin Synthesis Heterosapphyrin Macrocycle Chemistry

Specific Inhibitory Activity Against Dihydrofolate Reductase (DHFR) from L1210 Cells

This compound has been explicitly tested and reported to possess inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 leukemia cells . This differentiates it from the vast majority of furan derivatives which have not been evaluated or shown to be active in this specific assay. While many DHFR inhibitors exist, this compound's specific activity against the L1210-derived enzyme provides a unique and valuable data point for researchers investigating structure-activity relationships (SAR) for this target .

DHFR inhibition
Head-to-head
This compound: Active against DHFR from L1210 cells
Other furan esters: Inactive or untested
Supports DHFR enzyme screening context
Further quantitative profiling needed
DHFR Inhibition L1210 Cell Line Antiproliferative Screening

Defined Physicochemical Profile Distinct from Common Furan Esters

The compound's computed physicochemical properties, including an XLogP3-AA of 1.9, 0 hydrogen bond donors, 3 acceptors, and 2 rotatable bonds, define a distinct lipophilic and electronic profile [1]. In comparison, the simpler and more common methyl furan-2-carboxylate (methyl 2-furoate, CAS 611-13-2) has a molecular weight of 126.11 g/mol and a different, unsubstituted furan core [2]. The additional methyl groups in the target compound increase its lipophilicity and steric bulk, which are critical factors influencing its behavior in biological systems and its reactivity in synthetic transformations.

Physicochemical profile
Reported
XLogP: 1.9 HBD: 0 HBA: 3 Rot. bonds: 2
Distinct lipophilic and electronic profile for assay design
Computed properties; experimental validation advised
Physicochemical Properties LogP Solubility

High-Value Application Scenarios for Methyl 3,4-dimethylfuran-2-carboxylate (CAS 199728-18-2) Based on Verifiable Evidence


Synthesis of All-Alkyl-Substituted Oxasapphyrin Macrocycles for Anion Binding and Photodynamic Therapy Research

Procurement is essential for research groups focused on synthesizing specific all-alkyl-substituted heterosapphyrins, a class of expanded porphyrins with applications in anion recognition and as potential photodynamic therapy (PDT) agents [1]. This compound is a documented and requisite precursor, enabling the construction of macrocycles that cannot be accessed using simpler furan building blocks [2]. This application is directly supported by the compound's documented use in the synthesis of three distinct oxasapphyrin derivatives (5, 6, and 7) .

Medicinal Chemistry Hit-to-Lead Optimization for DHFR Inhibitors

This compound serves as a validated starting point for medicinal chemistry programs targeting dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis and a target for anticancer and antimicrobial therapies [1]. Its confirmed inhibitory activity against DHFR from L1210 cells [2] provides a specific SAR anchor. Researchers can procure this compound to perform analog synthesis and optimization around the 3,4-dimethylfuran-2-carboxylate scaffold to improve potency and selectivity, a strategy not possible with untested or inactive furan derivatives.

Physicochemical Property Profiling and Computational Chemistry Model Building

The compound's well-defined, computed physicochemical properties (XLogP3-AA of 1.9, etc.) [1] make it a suitable candidate for experimental validation of predictive models. Procurement is relevant for groups aiming to experimentally measure these properties (e.g., logP, solubility) and use the data to refine computational algorithms for predicting the behavior of substituted furans in drug discovery or material science applications [2].

Application
Selection Property
Validation Focus
All-alkyl oxasapphyrin synthesis for anion binding & photosensitizer research
Reported unique macrocycle precursor
Reaction specificity and product characterization
DHFR inhibitor SAR studies
Reported DHFR inhibitory activity (L1210)
Enzyme inhibition assay reproducibility and selectivity profiling
Physicochemical property model validation
Well-defined computed descriptors (LogP, HBA/HBD)
Experimental logP, solubility, and membrane permeability measurement
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